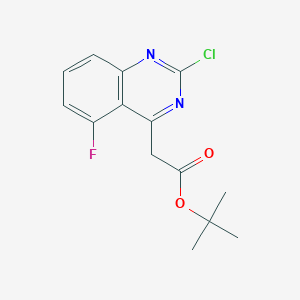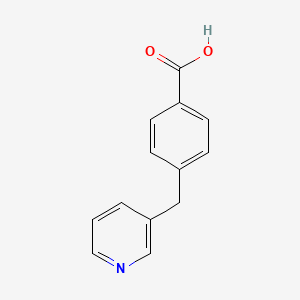
N-Desacetyl-N,O-descarbonylO-AcetylLinezolid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desacetyl-N,O-descarbonylO-AcetylLinezolid: is a derivative of Linezolid, an oxazolidinone antimicrobial agent. This compound is primarily recognized as an impurity of Linezolid, which is known for its ability to inhibit bacterial mRNA translation . The molecular formula of this compound is C15H22FN3O3, and it has a molecular weight of 311.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid involves several steps:
Preparation of Linezolid: The initial step is the synthesis of Linezolid, which can be achieved through established procedures.
Removal of Acetamide Group: The acetamide group is hydrolyzed using an acid or a base, such as hydrochloric acid (HCl), to form the desacetyl derivative.
Removal of Carbonyl Group: The final step involves the reduction of the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is closely related to that of Linezolid. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Desacetyl-N,O-descarbonyl Linezolid: This compound is another impurity of Linezolid and shares similar structural features.
Linezolid: The parent compound, known for its antimicrobial properties.
Uniqueness: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is unique in its specific structural modifications, which include the removal of the acetamide and carbonyl groups. These modifications can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H22FN3O3 |
|---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
[1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3 |
InChI Key |
LHSLQFLZJIWZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)






![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)

![2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)

![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)

